Cas no 3796-87-0 (2,3-dimethyl-6-prop-2-enylphenol)

2,3-dimethyl-6-prop-2-enylphenol structure
3796-87-0 structure
Product Name:2,3-dimethyl-6-prop-2-enylphenol
CAS No:3796-87-0
MF:C11H14O
MW:162.228263378143
CID:1486951
PubChem ID:246767
Update Time:2025-04-21

2,3-dimethyl-6-prop-2-enylphenol Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-6-prop-2-enylphenol
    • 2-Allyl-5,6-dimethyl-phenol
    • 2,3-dimethyl-6-(prop-2-en-1-yl)phenol
    • CTK1C4043
    • 6-Allyl-2,3-dimethylphenol
    • 2,3-dimethyl-6-prop-2-enyl-phenol
    • AR-1D2685
    • AC1Q79FN
    • 2,3-dimethyl-6-(2-propenyl)phenol
    • 6-Allyl-2,3-dimethyl-phenol
    • AC1L6ISW
    • NSC60245
    • 6-Allyl-2,3-xylenol
    • 2-Allyl-5,6-dimethyl-phenol; 2,3-dimethyl-6-(prop-2-en-1-yl)phenol; CTK1C4043; 6-Allyl-2,3-dimethylphenol; 2,3-dimethyl-6-prop-2-enyl-phenol; 6-allyl-2,3-dimethylphenol; AR-1D2685; AC1Q79FN; 2,3-dimethyl-6-(2-propenyl)phenol; 6-Allyl-2,3-dimethyl-phenol; AC1L6ISW; NSC60245; 6-Allyl-2,3-xylenol;
    • AKOS005352657
    • NSC-60245
    • DTXSID40289312
    • 3796-87-0
    • Inchi: 1S/C11H14O/c1-4-5-10-7-6-8(2)9(3)11(10)12/h4,6-7,12H,1,5H2,2-3H3
    • InChI Key: BMHMDKVVRCUCAS-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(C)=C1C)CC=C

Computed Properties

  • Exact Mass: 162.10452
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.984
  • Boiling Point: 254.9°C at 760 mmHg
  • Flash Point: 114.5°C
  • Refractive Index: 1.539
  • PSA: 20.23
  • LogP: 2.73750
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